molecular formula C14H22N2O2 B082199 2-(2-ethoxyanilino)-N,N-diethylacetamide CAS No. 15010-76-1

2-(2-ethoxyanilino)-N,N-diethylacetamide

Cat. No.: B082199
CAS No.: 15010-76-1
M. Wt: 250.34 g/mol
InChI Key: WOZUSFRRZSBYGS-UHFFFAOYSA-N
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Description

2-(2-ethoxyanilino)-N,N-diethylacetamide: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and o-phenetidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the phenetidino group.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the phenetidino group.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Potential applications in biochemical research due to its structural similarity to biologically active compounds.

Medicine:

  • Investigated for potential pharmacological properties, although specific applications are not well-documented.

Industry:

Mechanism of Action

The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylacetamide (DMA): A widely used solvent with similar amide structure but different substituents.

    Acetylacetone: A precursor in the synthesis of various acetamide derivatives.

    Acetamide: The parent compound with simpler structure.

Uniqueness:

Properties

CAS No.

15010-76-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(2-ethoxyanilino)-N,N-diethylacetamide

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3

InChI Key

WOZUSFRRZSBYGS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

15010-76-1

Origin of Product

United States

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